Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H20ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate can be achieved through several methods. One common route involves the reaction of benzylamine with ethyl 3-chloropropanoate to form ethyl 1-benzyl-3-chloropropanoate. This intermediate is then cyclized with pyrrolidine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidines with various functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or methyl derivatives.
Scientific Research Applications
Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. The pyrrolidine ring can interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzylpyrrolidine-3-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Benzyl-3-(chloromethyl)pyrrolidine: Lacks the ester group, affecting its solubility and reactivity.
Ethyl 3-(chloromethyl)pyrrolidine-3-carboxylate: Lacks the benzyl group, altering its interaction with biological targets.
Uniqueness
Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is unique due to the presence of both the benzyl and chloromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H20ClNO2 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
WIUFGMOFFPUJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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